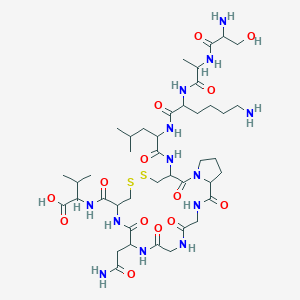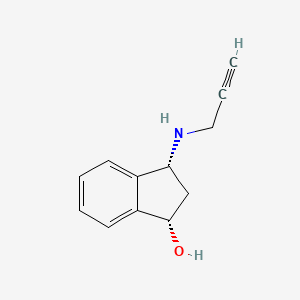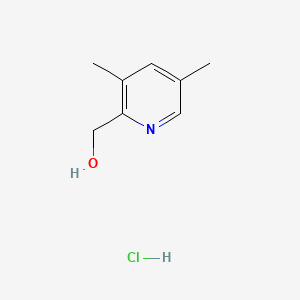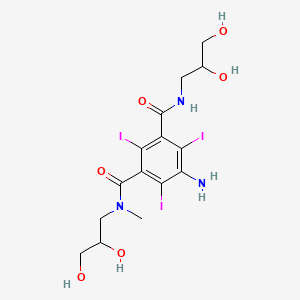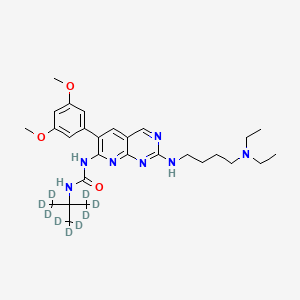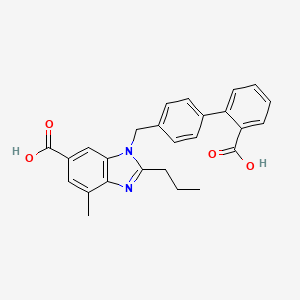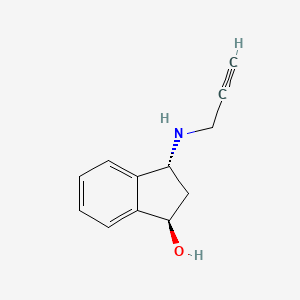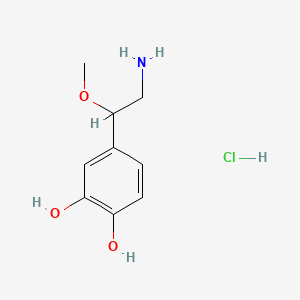![molecular formula C10H19NO4 B586240 (2S)-2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoic acid CAS No. 153568-33-3](/img/structure/B586240.png)
(2S)-2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoic acid is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 225.314. The purity is usually 95%.
BenchChem offers high-quality (2S)-2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Isotope Effects and Chemical Interactions
- The compound has been studied for its unique isotopic properties and interactions in biological systems. For example, research involving the N-demethylation of tertiary amines by rodent liver homogenates explored the kinetic isotope effects involving deuterium, indicating a significant role in enzymatic processes (Abdel-Monem, 1975). Similarly, the metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and its deuterium-substituted analogues in F344 rats revealed insights into the biochemical pathways and molecular interactions involved in tumorigenicity (Hecht et al., 1987).
Metabolic Pathways and Biochemical Analysis
- The metabolism of compounds similar to (2S)-2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoic acid has been a subject of extensive research. Studies on the metabolism of isobutyrate and its derivatives in rats have contributed to understanding the stereospecific dehydrogenation processes and the formation of hydroxymethyl groups in metabolic pathways (Amster & Tanaka, 1980). The examination of metabolic pathways of volatile hydrocarbons in mice, including isobutane, provides insights into the enzymatic conversion processes and the formation of corresponding alcohols and ketones (Tsukamoto et al., 1985).
Diagnostic and Therapeutic Research
- The compound's isotopic properties make it a candidate for diagnostic applications, such as in the development of radiotracers for evaluating fatty acid metabolism in myocardium. A study synthesizing 16-cyclopentadienyl tricarbonyl 99mTc 16-oxo-hexadecanoic acid and investigating its potential as a radiotracer for evaluating fatty acid metabolism in myocardium exemplifies such applications (Lee et al., 2008).
Volatile Compounds and Behavioral Studies
- Research has also delved into the behavioral effects of volatile compounds structurally similar to (2S)-2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoic acid. Studies involving the behavioral response of animals to certain aliphatic acids have provided insights into the communicatory significance of these compounds in species such as rhesus monkeys and other animals (Michael et al., 1977).
Eigenschaften
IUPAC Name |
(2S)-2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)/t7-/m0/s1/i1D3,2D3,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXBQTSZISFIAO-SSOOLOFBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-val-OH-2,3,4,4,4,5,5,5-D8 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

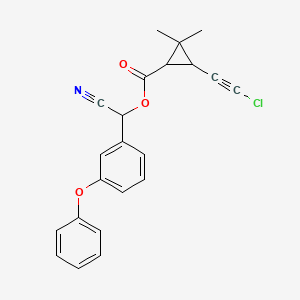
![Isoxazolo[3,2-c][1,4]oxazine-3-carboxaldehyde, hexahydro-, trans- (9CI)](/img/no-structure.png)
![[(1S,3S,7R,9S)-8-hydroxy-8-(4-methoxyoxan-4-yl)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate](/img/structure/B586163.png)

